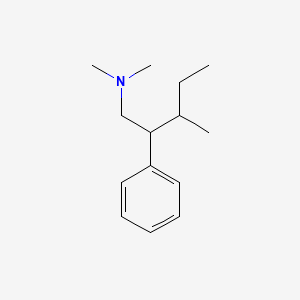
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethylamine backbone with a beta-(sec-butyl) substitution and N,N-dimethylation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of phenethylamine with sec-butyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the amine group.
Another approach involves the reductive amination of beta-(sec-butyl)phenylacetone with dimethylamine. This method requires the use of a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Common industrial methods include the use of flow reactors for continuous synthesis, which allows for better control over reaction conditions and improved scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine backbone. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated phenethylamines.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological processes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. By binding to these receptors, it can modulate the release and reuptake of neurotransmitters, thereby influencing various physiological and psychological processes.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- can be compared with other similar compounds such as:
Phenethylamine: The parent compound, which lacks the beta-(sec-butyl) and N,N-dimethyl substitutions.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different substitutions.
Methamphetamine: Another stimulant with a phenethylamine structure, characterized by the presence of a methyl group on the nitrogen atom.
Uniqueness
The uniqueness of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
33132-61-5 |
|---|---|
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
N,N,3-trimethyl-2-phenylpentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-12(2)14(11-15(3)4)13-9-7-6-8-10-13/h6-10,12,14H,5,11H2,1-4H3 |
InChI-Schlüssel |
FJOZZUIUWQVWPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


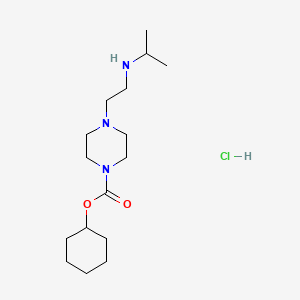

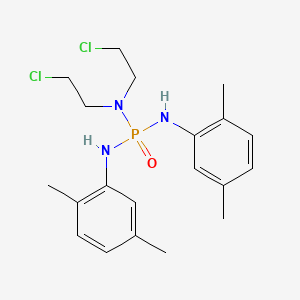
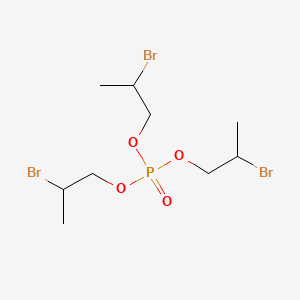
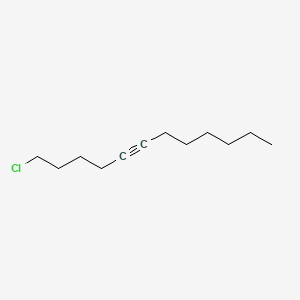
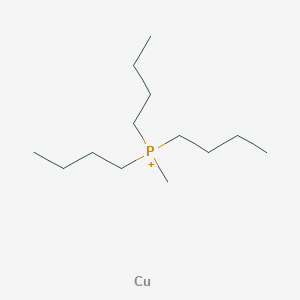
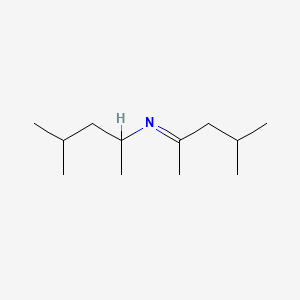
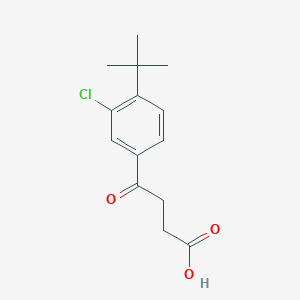
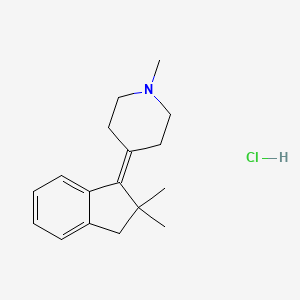
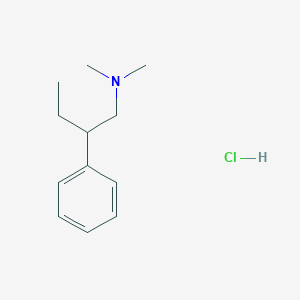
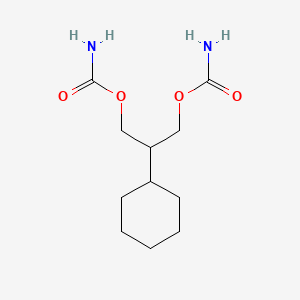
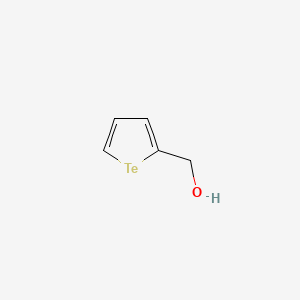
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)

